molecular formula C15H15N3O2S B5611643 9-ethyl-4-hydroxy-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one

9-ethyl-4-hydroxy-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one

Cat. No. B5611643
M. Wt: 301.4 g/mol
InChI Key: XOVUEIWWNRYJPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimido[4',5':4,5]thieno[2,3-b]quinoline derivatives, which include the 9-ethyl-4-hydroxy variant, often involves multistep chemical processes. A study by (KiranKumar et al., 2018) demonstrates the synthesis of two new derivatives using spectroscopy and computational docking studies. Another synthesis method is described by (Shaker & Elrady, 2008), which involves a one-pot condensation under microwave irradiation without a catalyst.

Molecular Structure Analysis

The molecular structure of this compound is characterized by a complex heterocyclic system. Studies like those by (Ismaili et al., 2008) and (Majumdar et al., 2002) can provide insights into the structural aspects of these compounds, contributing to understanding their chemical behavior.

Chemical Reactions and Properties

Chemical reactions involving this compound can be quite diverse, considering its complex structure. The work of (Rajanarendar et al., 2010) and (Lei et al., 2015) highlights the synthesis and potential biological activity of related compounds, providing a basis for understanding the chemical properties of 9-ethyl-4-hydroxy derivatives.

Physical Properties Analysis

The physical properties of such a compound are closely linked to its molecular structure. Studies that analyze the synthesis and structure, like those by (Alvarez-Ibarra et al., 1997) and (Lei et al., 2011), can be used to infer these properties.

Chemical Properties Analysis

The chemical properties, particularly the reactivity and interaction with biological targets, are of significant interest. Research by (Zhao et al., 2017) and (Kategaonkar et al., 2010) provides valuable information about the interaction of similar compounds with biological targets and their potential antimicrobial activity.

properties

IUPAC Name

6-ethyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16)-tetraene-13,15-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-2-7-3-4-10-8(5-7)6-9-11-12(21-14(9)16-10)13(19)18-15(20)17-11/h6-7H,2-5H2,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVUEIWWNRYJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C4=C(S3)C(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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